molecular formula C22H19N5O4 B7699058 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-phenylpiperazine

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-phenylpiperazine

Cat. No.: B7699058
M. Wt: 417.4 g/mol
InChI Key: ZUYYWLBLWMSSSG-UHFFFAOYSA-N
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Description

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-phenylpiperazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-phenylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of appropriate precursors such as furfural or furfuryl alcohol.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Nitration of the Phenyl Ring:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the furan-oxadiazole intermediate with the nitrophenyl-piperazine intermediate under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-phenylpiperazine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The furan and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the nitrophenyl and piperazine groups can modulate the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Similar Compounds

    1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-aminophenyl}-4-phenylpiperazine: Similar structure but with an amino group instead of a nitro group.

    1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-chlorophenyl}-4-phenylpiperazine: Similar structure but with a chloro group instead of a nitro group.

    1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-methylphenyl}-4-phenylpiperazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in 1-{4-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-2-nitrophenyl}-4-phenylpiperazine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in specific biological applications compared to its analogs .

Properties

IUPAC Name

3-(furan-2-yl)-5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c28-27(29)19-15-16(22-23-21(24-31-22)20-7-4-14-30-20)8-9-18(19)26-12-10-25(11-13-26)17-5-2-1-3-6-17/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYYWLBLWMSSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CO5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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